molecular formula C7H2Cl3F2NO3 B1457252 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene CAS No. 1417566-37-0

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1457252
CAS No.: 1417566-37-0
M. Wt: 292.4 g/mol
InChI Key: VERGLPWGVLNXNG-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2Cl3F2NO3 and a molecular weight of 292.45 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a trichloromethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene typically involves the nitration of 1,3-difluoro-2-(trichloromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 1,3-Difluoro-2-(trichloromethoxy)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a temperature of 0-5°C to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The reaction is monitored continuously to maintain optimal conditions and yield high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent, and room temperature.

    Substitution: Sodium methoxide (NaOCH3), methanol as a solvent, and elevated temperatures (50-80°C).

Major Products Formed

    Reduction: 1,3-Difluoro-5-amino-2-(trichloromethoxy)benzene

    Substitution: 1,3-Dimethoxy-5-nitro-2-(trichloromethoxy)benzene

Scientific Research Applications

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways. The trichloromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with a methyl group instead of a trichloromethoxy group.

    1,3-Difluoro-5-nitrobenzene: Lacks the trichloromethoxy group, making it less lipophilic.

    1,3-Difluoro-2-(trifluoromethoxy)-5-nitrobenzene: Contains a trifluoromethoxy group instead of a trichloromethoxy group, affecting its reactivity and biological activity.

Uniqueness

1,3-Difluoro-5-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-5-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(11)1-3(13(14)15)2-5(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERGLPWGVLNXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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